molecular formula C12H12CaO11S2 B569210 Calcium dobesilate monohydrate CAS No. 117552-78-0

Calcium dobesilate monohydrate

Katalognummer: B569210
CAS-Nummer: 117552-78-0
Molekulargewicht: 436.415
InChI-Schlüssel: JMTQBGBMQZPWCS-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Calcium dobesilate monohydrate is a synthetic molecule known for its vasoprotective properties. It is the calcium salt of dobesilic acid and is primarily used to reduce capillary permeability in the body. This compound appears as a white hygroscopic powder, which is very soluble in water and easily soluble in alcohol. It is practically insoluble in dichloromethane and poorly soluble in isopropyl alcohol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of calcium dobesilate monohydrate involves the reaction of dobesilic acid with calcium hydroxide or calcium carbonate in an aqueous medium. The reaction is typically carried out at room temperature, and the product is obtained by crystallization from the solution .

Industrial Production Methods

In industrial settings, a dry granulating method is often used to control the water content during the preparation process. This method helps in reducing degradation and increasing the stability of the compound. The process involves mixing the raw materials, granulating them, and then compressing them into tablets or other forms .

Analyse Chemischer Reaktionen

Types of Reactions

Calcium dobesilate monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfonic acids, while substitution reactions can produce a variety of derivatives .

Wissenschaftliche Forschungsanwendungen

Diabetic Retinopathy

Research indicates that calcium dobesilate can significantly improve outcomes in patients with diabetic retinopathy. A study demonstrated its efficacy in preventing early events leading to the condition, such as neurodegeneration and vascular leakage . It has been shown to reduce the incidence of acellular capillaries and promote neuronal cell survival in diabetic models .

StudyFindings
Simó et al. (2017)Calcium dobesilate prevents neurodegeneration and vascular leakage in diabetic retinopathy models .
Efficacy Review (2003)Low incidence of adverse effects with calcium dobesilate; effective over long-term use .

Chronic Venous Disease

Calcium dobesilate is widely prescribed for chronic venous disease, particularly in alleviating symptoms associated with chronic venous insufficiency (CVI) and varicose veins. Clinical trials have shown that it improves venous tone and reduces symptoms such as pain, heaviness, and swelling .

StudyFindings
Randomized Controlled TrialShowed an 86% success rate in symptom relief for hemorrhoids treated with calcium dobesilate compared to control .
Efficacy ComparisonDemonstrated superior efficacy compared to placebo in managing CVI symptoms .

Hemorrhoidal Disease

Calcium dobesilate has been effectively used to treat acute attacks of hemorrhoids. A controlled study showed significant improvements in both symptom scores and anoscopic inflammation after treatment with calcium dobesilate over two weeks .

StudyFindings
Double-Blind StudySignificant reduction in bleeding and inflammation scores post-treatment .

Safety Profile

The safety profile of calcium dobesilate has been evaluated through various studies. Common side effects include gastrointestinal disturbances, skin reactions, fever, and arthralgia; however, these are generally mild and self-limiting . Serious adverse effects like agranulocytosis are rare but have been documented, emphasizing the need for monitoring during treatment.

Wirkmechanismus

Calcium dobesilate monohydrate acts selectively on the capillary walls, regulating their physiological functions of resistance and permeability. It lowers blood viscosity and restores normal blood flow. The compound interacts with various biochemical mediators that favor endothelial permeability, stabilizing the basement membrane and reducing blood hyperviscosity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Calcium dobesilate monohydrate is unique in its ability to reduce capillary permeability by stabilizing the basement membrane and interacting with biochemical mediators. This dual action makes it particularly effective in treating conditions related to capillary fragility and permeability .

Biologische Aktivität

Calcium dobesilate monohydrate (CDM) is a calcium salt of dobesilic acid, recognized for its vasoprotective properties and potential therapeutic applications in various vascular disorders. This article explores the biological activity of CDM, focusing on its mechanisms of action, therapeutic effects, and clinical evidence supporting its use.

Chemical Structure

Calcium dobesilate exists primarily in two forms: the free acid form and the monohydrate form. The chemical formula for this compound is C12H12CaO11S2C_{12}H_{12}CaO_{11}S_{2} .

  • Reduced Capillary Permeability : CDM is believed to stabilize the capillary wall structure, particularly the basement membrane, thereby reducing permeability and preventing fluid leakage .
  • Antioxidant Properties : CDM exhibits antioxidant effects, which help protect endothelial cells from oxidative stress. This action contributes to improved vascular health by preserving endothelial function .
  • Nitric Oxide Synthesis : CDM enhances the production of nitric oxide (NO), a critical vasodilator that promotes blood vessel relaxation, improving blood flow and reducing hypertension in affected tissues .
  • Inhibition of Angiogenesis : Research indicates that CDM may inhibit angiogenesis, which is beneficial in conditions like diabetic retinopathy where abnormal blood vessel growth occurs .

Vascular Health

CDM has been extensively studied for its effects on vascular health, particularly in patients with diabetic retinopathy and chronic venous insufficiency.

  • Diabetic Retinopathy : Clinical studies have shown that long-term treatment with CDM slows the progression of diabetic retinopathy by reducing microvascular permeability and improving visual acuity .
  • Chronic Venous Insufficiency : CDM is used to alleviate symptoms associated with chronic venous insufficiency by enhancing venous tone and reducing capillary fragility .

Case Studies

  • Diabetic Retinopathy : A randomized controlled trial involving 100 patients demonstrated that those treated with CDM showed a significant reduction in retinal hemorrhages and improved visual function compared to the control group .
  • Chronic Venous Insufficiency : In a cohort study, patients receiving CDM reported decreased leg swelling and pain after three months of therapy, indicating improved vascular function .

In Vitro Studies

Research has shown that CDM influences endothelial nitric oxide synthase (eNOS) activity, leading to increased NO levels in cell cultures. This effect is crucial for maintaining endothelial health and promoting vasodilation .

In Vivo Studies

Animal models have demonstrated that CDM administration reduces vascular leakage in diabetic rats subjected to ischemia-reperfusion injury. This protective effect underscores its potential as a therapeutic agent for vascular complications associated with diabetes .

Summary of Clinical Evidence

Study TypeConditionFindings
Randomized Controlled TrialDiabetic RetinopathySlowed disease progression; improved visual acuity
Cohort StudyChronic Venous InsufficiencyReduced leg swelling and pain; improved vascular function
In VitroEndothelial FunctionIncreased NO production; enhanced eNOS activity
In VivoIschemia-Reperfusion InjuryReduced vascular leakage; protective effects on endothelial cells

Eigenschaften

IUPAC Name

calcium;2,5-dihydroxybenzenesulfonate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H6O5S.Ca.H2O/c2*7-4-1-2-5(8)6(3-4)12(9,10)11;;/h2*1-3,7-8H,(H,9,10,11);;1H2/q;;+2;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTQBGBMQZPWCS-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)S(=O)(=O)[O-])O.C1=CC(=C(C=C1O)S(=O)(=O)[O-])O.O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12CaO11S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117552-78-0
Record name Calcium dobesilate monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117552780
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CALCIUM DOBESILATE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M0ROX9374L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What are the proposed mechanisms of action of calcium dobesilate monohydrate (CaD) in treating diabetic retinopathy?

A1: While the exact mechanisms are still under investigation, research suggests that CaD exerts its effects through a multifaceted approach targeting the neurovascular unit impairment associated with diabetic retinopathy. Some proposed mechanisms include:

  • Neuroprotection: CaD has been shown to reduce glial activation and apoptosis in the retina of diabetic mice. [] This neuroprotective effect may be linked to its ability to downregulate endothelin-1 (ET-1) and its receptors (ETA-R and ETB-R), which are involved in both microvascular impairment and neurodegeneration. [] Furthermore, CaD appears to prevent the diabetes-induced upregulation of glutamate, a neurotransmitter known to contribute to excitotoxicity, by downregulating the glutamate transporter GLAST. []
  • Vascular Protection: CaD demonstrates beneficial effects on retinal vasculature through several pathways. It reduces oxidative stress, a key driver of diabetic complications. [] Additionally, CaD downregulates vascular endothelial growth factor (VEGF) and inhibits the protein kinase C delta (PKC-delta) - p38 mitogen-activated protein kinase (MAPK) pathway, both of which contribute to vascular leakage in diabetic retinopathy. []

Q2: What is the role of endothelin-1 in diabetic retinopathy, and how does CaD modulate its effects?

A2: Endothelin-1 (ET-1) is a potent vasoconstrictor implicated in the pathogenesis of diabetic retinopathy. It contributes to both microvascular dysfunction and neurodegeneration. [] Studies demonstrate that CaD effectively prevents the diabetes-induced upregulation of ET-1 and its receptors (ETA-R and ETB-R) in the retina. [] By mitigating the overexpression of ET-1 and its downstream signaling pathways, CaD may help protect both neuronal and vascular components of the retina in diabetic conditions.

Q3: What are the structural characteristics of this compound?

A3: this compound is a calcium salt of 2,5-dihydroxybenzenesulfonic acid with one water molecule associated in the crystal structure. [] While the provided abstracts don't provide the exact molecular weight or spectroscopic data, they do mention the use of techniques like IR, 1H-NMR, 13CNMR, MS, TGA, DSC, and powder X-ray diffraction to confirm its chemical structure. []

Q4: How is this compound formulated into capsules, and what factors are considered to ensure its stability and quality?

A4: The provided research outlines a method for preparing this compound capsules. [, ] This process involves specific ratios of this compound, carboxymethyl starch sodium, magnesium stearate, and 95% ethanol. [] The manufacturing steps include sieving, drying, granulating, mixing, filling the mixture into capsules, and further quality control measures. [] These steps aim to ensure the capsules meet the required standards outlined in the China Pharmacopeia 2010, including weight difference and dissolution degree. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.